(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone
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Description
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Compound A has been synthesized and evaluated for its antimicrobial potential. In vitro studies demonstrated significant antibacterial and antifungal activity, comparable to standard antimicrobial agents . Researchers have explored its effectiveness against various pathogens, including bacteria and fungi.
- To understand the interaction of compound A with biological targets, molecular docking studies were conducted. Researchers used crystal structures of oxidoreductase proteins (1XDQ and 3QLS) to predict binding affinities. The genetic algorithm-based scores correlated well with experimental inhibitory potency, providing insights into its mode of action .
- Given the diverse biological activities of coumarin derivatives (to which compound A belongs), investigations into its anti-inflammatory effects are warranted. Coumarins have shown promise as anti-inflammatory agents, and compound A’s specific substitution pattern may contribute to this property .
- While not directly studied for this purpose, compound A’s structural resemblance to other carbonic anhydrase inhibitors warrants investigation. Carbonic anhydrases play essential roles in physiological processes, and inhibiting them can have therapeutic implications .
Antimicrobial Activity
Molecular Modeling and Docking Studies
Anti-Inflammatory Potential
Carbonic Anhydrase Inhibition
properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-23-13-7-9-14(10-8-13)25(21,22)15-11-19(12-15)18(20)16-5-3-4-6-17(16)24-2/h3-10,15H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOVAZPNPISSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone |
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